N-(thiolan-3-ylmethyl)acetamide

Description

Contextualization within Thiolane and Acetamide (B32628) Chemistry

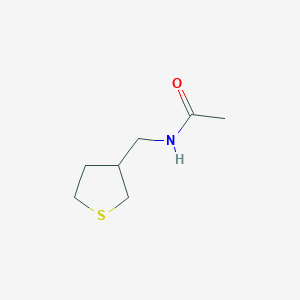

N-(thiolan-3-ylmethyl)acetamide is an organic molecule characterized by a five-membered saturated ring containing one sulfur atom, known as a thiolane or tetrahydrothiophene (B86538) ring. uni.luwikipedia.org This ring is attached via a methylene (B1212753) bridge (-CH2-) to the nitrogen atom of an acetamide group (-NHC(O)CH3). uni.lu The compound's systematic name is this compound, and its chemical formula is C7H13NOS. uni.lu

The synthesis of this molecule can be achieved through the reaction of thiolan-3-ylmethylamine with acetic acid. smolecule.com This straightforward formation connects the biologically significant thiolane and acetamide moieties, creating a novel structure for further investigation. smolecule.com

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H13NOS uni.lu |

| Molecular Weight | 159.25 g/mol |

| SMILES | CC(=O)NCC1CCSC1 uni.lu |

| InChI Key | JDFNRZVSMJZZIY-UHFFFAOYSA-N uni.lu |

| Predicted XlogP | 0.6 uni.lu |

Significance of the Thiolane Ring System in Medicinal Chemistry Scaffolds

The thiolane ring is a consequential bio-functional motif found in numerous natural products and synthetic compounds. nih.gov Thiolane-based bioactive compounds have demonstrated a wide array of significant biological activities, including anti-viral, anti-cancer, anti-platelet, immunosuppressive, and anti-microbial properties. nih.gov The presence of the sulfur atom in the ring can influence the molecule's physicochemical properties, such as solubility and receptor binding, making it a valuable scaffold for medicinal chemists. nih.gov The development of synthetic strategies to access thiolane-based therapeutics is an active area of research, inspired by the potent activities of natural products containing this ring system. nih.gov This makes the thiolane unit an excellent candidate for exploration in drug discovery. nih.gov

Relevance of Acetamide Moiety in Biologically Active Molecules

The acetamide moiety (CH3CONH-) is a fundamental functional group in medicinal chemistry, found in a multitude of clinically prescribed drugs. nih.govnih.gov Its prevalence is due to its high therapeutic potential in targeting various diseases. nih.gov Acetamide-containing drugs are used for pain and inflammation control, as antiviral agents, and for treating infections and convulsions. nih.govnih.gov The amide bond is one of the most common linkages in pharmaceutical synthesis. researchgate.net The nitrogen and carbonyl groups of the acetamide moiety can participate in hydrogen bonding, which is a crucial interaction for drug-receptor binding. archivepp.com This ability to form strong interactions with biological targets like enzymes and amino acids underlines its importance in the design of new therapeutic agents. nih.govarchivepp.com

Overview of Research Trajectories for Novel Heterocyclic Compounds

The exploration of novel heterocyclic compounds is a central focus in medicinal chemistry, driven by the need for innovative therapeutic agents. mdpi.com Heterocyclic compounds, which contain atoms of at least two different elements in their rings, form the backbone of a significant proportion of pharmaceuticals. mdpi.comijrpr.com Research in this area focuses on designing and developing new synthetic pathways to create structurally diverse heterocyclic frameworks. ijrpr.comfrontiersin.org These new compounds are then evaluated for a wide range of potential pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. ijrpr.com The primary goal is the discovery of new lead compounds that possess significant therapeutic potential for treating a wide spectrum of diseases. ijrpr.commdpi.com This involves a combination of traditional and modern synthetic techniques, comprehensive biological assays, and advanced analytical methods to establish structure-activity relationships. ijrpr.com

Properties

IUPAC Name |

N-(thiolan-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NOS/c1-6(9)8-4-7-2-3-10-5-7/h7H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFNRZVSMJZZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CCSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698678-43-1 | |

| Record name | N-[(thiolan-3-yl)methyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of N-(thiolan-3-ylmethyl)acetamide

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the amide bond. These methods leverage commercially available or readily accessible starting materials.

Amidation Reaction Approaches

A primary and straightforward method for the synthesis of this compound is through the amidation of (thiolan-3-yl)methanamine. This reaction involves the formation of an amide bond between the primary amine of (thiolan-3-yl)methanamine and an acetylating agent.

One common approach is the reaction of (thiolan-3-yl)methanamine with acetic anhydride (B1165640) . This reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or diethyl ether, often in the presence of a base like triethylamine (B128534) to neutralize the acetic acid byproduct. The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of acetic anhydride, followed by the elimination of an acetate (B1210297) ion as a leaving group. youtube.com

Alternatively, acetyl chloride can be employed as the acetylating agent. This reaction is generally more vigorous than the one with acetic anhydride and is also performed in the presence of a base to scavenge the hydrogen chloride gas that is evolved. The high reactivity of acetyl chloride allows for rapid reaction times, often at low temperatures to control the reaction exothermicity.

A milder and more controlled amidation can be achieved by using acetic acid in the presence of a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, facilitating the nucleophilic attack by the amine. This method is particularly useful when dealing with sensitive substrates. acs.orgnih.gov

A general representation of the amidation reaction is as follows:

| Acetylating Agent | Typical Base | Solvent | General Conditions |

| Acetic Anhydride | Triethylamine | Dichloromethane | Room temperature |

| Acetyl Chloride | Triethylamine, Pyridine | Dichloromethane | 0 °C to room temperature |

| Acetic Acid/DCC | - | Dichloromethane | Room temperature |

Direct Alkylation Routes

Another synthetic strategy involves the direct alkylation of acetamide (B32628) with a suitable thiolane-based electrophile. This approach forms the C-N bond between the acetamide nitrogen and the methylene (B1212753) group attached to the thiolane ring.

This can be achieved by reacting the sodium salt of acetamide, generated by treating acetamide with a strong base like sodium hydride, with a 3-(halomethyl)thiolane, such as 3-(chloromethyl)thiolane or 3-(bromomethyl)thiolane. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is common for this type of reaction. acs.org

The Finkelstein reaction can be employed to convert a more readily available 3-(chloromethyl)thiolane to the more reactive 3-(iodomethyl)thiolane in situ using sodium iodide in acetone, which can then react with the acetamide anion. wikipedia.org

Multistep Synthesis Pathways from Thiolane Precursors

Multistep synthetic routes starting from simple thiolane precursors offer flexibility in introducing various functionalities. For instance, 3-thiolen-1,1-dioxide can be a versatile starting material. Reduction of the double bond followed by functional group interconversions can lead to (thiolan-3-yl)methanamine.

A plausible synthetic sequence could involve the reduction of the double bond in 3-thiolene to afford thiolane. Subsequent functionalization at the 3-position, for example, through radical bromination followed by displacement with cyanide and reduction of the resulting nitrile, would yield (thiolan-3-yl)methanamine. This amine can then be acylated as described in section 2.1.1.

Optimization of Synthetic Pathways for Yield and Purity

The optimization of the synthetic pathways for this compound is crucial for obtaining high yields and purity. Key parameters that can be adjusted include the choice of reagents, reaction temperature, reaction time, and purification methods.

For amidation reactions, the choice of the acetylating agent and base is critical. While acetyl chloride is highly reactive, it can lead to side reactions if not controlled properly. Acetic anhydride offers a good balance of reactivity and handling. The use of coupling agents with acetic acid often provides cleaner reactions and higher yields, although the cost of these reagents might be a consideration. researchgate.netnih.gov

The purification of this compound is typically achieved through column chromatography on silica (B1680970) gel, using a mixture of polar and non-polar solvents, such as ethyl acetate and hexane, as the eluent. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Derivatization Strategies of the this compound Core

The this compound scaffold presents opportunities for further chemical modification, allowing for the exploration of structure-activity relationships in medicinal chemistry programs. The primary sites for derivatization are the thiolane moiety and the amide nitrogen.

Chemical Reactivity of the Thiolane Moiety

The sulfur atom in the thiolane ring is a key site for chemical transformations. Its lone pair of electrons makes it susceptible to oxidation and alkylation.

Oxidation: The thioether in the thiolane ring can be selectively oxidized to a sulfoxide (B87167) or a sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For the synthesis of the corresponding sulfoxide, mild oxidizing agents such as sodium periodate (B1199274) or one equivalent of hydrogen peroxide are typically used. Stronger oxidizing agents like excess hydrogen peroxide or potassium permanganate (B83412) will lead to the formation of the sulfone. nih.gov

Alkylation: The sulfur atom can act as a nucleophile and be alkylated with alkyl halides to form a sulfonium (B1226848) salt. This reaction introduces a positive charge on the sulfur atom and can significantly alter the molecule's properties.

Ring-Opening Reactions: The thiolane ring can undergo ring-opening reactions under specific conditions. For example, treatment with strong acids or certain metal catalysts can lead to cleavage of the C-S bonds. acs.org

Reactivity of the Amide Group for Nucleophilic Substitution

The amide group in this compound is generally less reactive towards nucleophiles compared to other carbonyl compounds like esters or acid chlorides. This is due to the resonance delocalization of the nitrogen lone pair electrons into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. solubilityofthings.com However, under appropriate conditions, the amide nitrogen can undergo nucleophilic substitution, primarily through N-alkylation.

For N-alkylation to occur, the amide nitrogen must be rendered sufficiently nucleophilic. This is typically achieved by deprotonation with a strong base to form the corresponding amide anion. stackexchange.com Common bases used for this purpose include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), or organolithium reagents such as n-butyllithium (n-BuLi). stackexchange.com Once deprotonated, the resulting anion can react with an alkyl halide (e.g., an alkyl iodide or bromide) in an SN2 reaction to yield the N-alkylated product. stackexchange.com

The general reaction scheme for the N-alkylation of a secondary amide like this compound is as follows:

Scheme 1: General Reaction for N-Alkylation of a Secondary Amide

Where R is the acetyl group, R' is the thiolan-3-ylmethyl group, R'' is the incoming alkyl group, and X is a halide.

The choice of base, solvent, and temperature can significantly influence the yield and selectivity of the N-alkylation reaction. stackexchange.com For instance, the use of a strong base is crucial as the pKa of a secondary amide is typically in the range of 17-18.

Recent advancements in catalysis have also provided alternative methods for N-alkylation that can proceed under milder conditions. For example, copper-catalyzed N-alkylation of amides with alkyl halides has been developed, offering a potential route that might not require the use of exceptionally strong bases. nih.gov Another approach involves a selective Hofmann N-alkylation using catalytic amounts of alkyl halides in the presence of an alcohol, which acts as the alkylating agent source. rsc.org

It is important to note that while these are general principles for amide N-alkylation, specific experimental data for the nucleophilic substitution of this compound is not widely available in the current literature. Therefore, the reactivity described is based on the well-established behavior of analogous secondary amides.

Exploration of Substituent Effects on Chemical Behavior

The chemical behavior of this compound can be influenced by the introduction of substituents on either the thiolane ring or the acetamide group. These substituents can exert electronic and steric effects, thereby altering the reactivity of the molecule.

Substituent Effects on the Thiolane Ring:

Substituents on the thiolane ring can impact the molecule's properties in several ways. Electron-withdrawing groups (e.g., halogens, nitro groups) attached to the thiolane ring would be expected to decrease the electron density on the sulfur atom and the surrounding carbon atoms. This could potentially influence the stability of any intermediates formed during reactions involving the ring. Conversely, electron-donating groups (e.g., alkyl groups) would increase the electron density.

The position of the substituent on the thiolane ring is also critical. For instance, a substituent at the C2 or C5 position, adjacent to the sulfur atom, would likely have a more significant electronic effect on the sulfur atom compared to a substituent at the C4 position. Theoretical studies on substituted thiophenes, an unsaturated analogue, have shown that the position of substituents significantly affects the free energy of activation for nucleophilic substitution reactions. nih.gov While the thiolane ring is saturated, similar principles of through-bond inductive effects would apply.

Furthermore, steric hindrance from bulky substituents on the thiolane ring could impede the approach of reagents to the amide functionality, potentially slowing down reaction rates.

Substituent Effects on the Acetamide Group:

Modification of the acetyl group can also modulate the reactivity of the amide. Replacing the methyl group of the acetamide with a more electron-withdrawing group (e.g., a trifluoromethyl group) would increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. However, this would also decrease the basicity of the amide nitrogen, making deprotonation for N-alkylation more difficult.

Conversely, replacing the methyl group with a larger alkyl group would increase steric hindrance around the amide bond, which could hinder the approach of nucleophiles or the effectiveness of catalysts.

| Substituent Position | Substituent Type | Predicted Effect on Reactivity |

| Thiolane Ring | Electron-withdrawing (e.g., -Cl, -NO₂) | May influence ring stability and reaction pathways. |

| Thiolane Ring | Electron-donating (e.g., -CH₃) | May increase electron density on the ring. |

| Thiolane Ring | Bulky group (e.g., -t-butyl) | May sterically hinder reactions at the amide. |

| Acetamide Group | Electron-withdrawing (e.g., -CF₃) | Increases carbonyl electrophilicity, decreases nitrogen basicity. |

| Acetamide Group | Bulky group (e.g., -t-butyl) | Increases steric hindrance around the amide. |

Further experimental and computational studies would be necessary to quantify these substituent effects on the chemical behavior of this compound.

Advanced Analytical Techniques for Structural Elucidation and Characterization

Spectroscopic Analysis for Confirmation of Molecular Architecture

Spectroscopic methods are paramount in confirming the molecular structure of N-(thiolan-3-ylmethyl)acetamide, with each technique offering unique insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of this compound.

In a typical ¹H NMR spectrum of this compound, specific proton signals would be expected. The protons of the methyl group (CH₃) would likely appear as a singlet, while the methylene (B1212753) protons (CH₂) adjacent to the amide nitrogen and the protons on the thiolane ring would exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. The amide proton (NH) would typically present as a broad singlet or a triplet, depending on the solvent and temperature conditions.

For a related, simpler compound, N-methylacetamide, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic shifts that can be used for comparison. nih.gov

Interactive Data Table: Representative ¹H NMR Data for N-methylacetamide nih.gov

| Proton | Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | 2.76 | d |

| CO-CH₃ | 1.98 | s |

| NH | 6.0 (broad) | s |

Note: 'd' denotes a doublet, and 's' denotes a singlet. The chemical shifts for this compound would differ due to the presence of the thiolane ring.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of this compound would be expected to show distinct signals for the carbonyl carbon of the amide, the methyl carbon, the methylene carbons of the side chain, and the carbons within the thiolane ring. The chemical shifts of these carbons are indicative of their electronic environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₁₃NOS), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. uni.lu

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further solidifying the compound's identity. The predicted monoisotopic mass for this compound is 159.0718 Da. uni.lu

Fragmentation patterns observed in the mass spectrum offer valuable structural information. Under electron ionization (EI), for instance, the molecule would be expected to break apart in a predictable manner. Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the nitrogen) and McLafferty rearrangement. The analysis of these fragment ions helps to piece together the molecular structure.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 160.07908 |

| [M+Na]⁺ | 182.06102 |

| [M-H]⁻ | 158.06452 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its amide and thiolane functionalities.

Key expected vibrational frequencies include:

N-H stretch: A moderate to strong absorption band typically appearing in the region of 3300-3500 cm⁻¹.

C=O stretch (Amide I band): A strong, sharp absorption band usually found between 1630 and 1680 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of an amide.

N-H bend (Amide II band): A medium to strong absorption that occurs in the range of 1510-1570 cm⁻¹.

C-N stretch: This absorption is typically observed in the 1400-1440 cm⁻¹ region.

C-S stretch: A weaker absorption band for the thiolane ring would be expected in the fingerprint region, typically around 600-800 cm⁻¹.

The presence and position of these bands provide strong evidence for the this compound structure.

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound from reaction mixtures and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the premier methods for determining the purity of this compound. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

A typical reversed-phase HPLC method for a moderately polar compound like this compound would likely employ a C18 or C8 column. The mobile phase would consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like formic acid to improve peak shape. sielc.com

UPLC, which utilizes smaller particle size columns and higher pressures, offers faster analysis times and improved resolution compared to traditional HPLC. This can be particularly advantageous for resolving closely related impurities. The purity of the compound is determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram. These methods are also scalable for the preparative isolation of the compound. sielc.com

Interactive Data Table: Typical HPLC Parameters for Analysis of Related Amides sielc.com

| Parameter | Condition |

| Column | C18, Reversed-Phase |

| Mobile Phase | Acetonitrile and Water with Formic Acid |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) |

| Flow Rate | 1.0 mL/min (HPLC) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a molecule like this compound, which may exhibit limited volatility, derivatization is a common strategy to enhance its amenability to GC-MS analysis. This process involves chemically modifying the compound to increase its volatility and thermal stability.

One common derivatization reagent for compounds containing amide functional groups is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). This reagent silylates the active hydrogen on the amide nitrogen, replacing it with a tert-butyldimethylsilyl (TBDMS) group. This derivatization significantly increases the volatility of the molecule, allowing for its successful analysis by GC-MS.

The GC-MS analysis of the TBDMS derivative of this compound would involve the separation of the derivative on a chromatographic column followed by its detection and fragmentation by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for unequivocal identification. The fragmentation pattern is characterized by the formation of a molecular ion peak ([M]+) and several fragment ions, which correspond to the systematic breakdown of the molecule within the mass spectrometer.

Table 1: Hypothetical GC-MS Data for TBDMS-derivatized this compound

| Parameter | Value |

| Retention Time (RT) | 12.5 min |

| Molecular Ion (M+) | 273 m/z |

| Key Fragment Ions (m/z) | 258, 216, 158, 100, 75 |

This data is illustrative and not based on published experimental results for this specific compound.

X-ray Diffraction for Crystalline Structure Analysis

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. For this compound, obtaining a single crystal of suitable quality would allow for a detailed analysis of its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

The process involves irradiating a single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, from which the precise atomic coordinates can be determined.

While a crystal structure for this compound has not been reported in publicly accessible databases, the analysis of structurally similar compounds provides insight into the expected findings. For instance, X-ray diffraction studies on other amides have revealed detailed information about their hydrogen-bonding networks and molecular packing in the solid state. nih.govsemanticscholar.org

Should a crystalline structure of this compound be determined, the crystallographic data would be deposited in a crystallographic database and would typically include the parameters presented in the following hypothetical table.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 5.8 Å, c = 14.1 Å |

| β = 95.5° | |

| Volume | 830.5 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.28 g/cm³ |

| R-factor | 0.045 |

This data is illustrative and not based on published experimental results for this specific compound.

The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower R-factor indicates a better fit. This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the thiolane ring and the rotatable bonds in the side chain of N-(thiolan-3-ylmethyl)acetamide give rise to a complex conformational landscape. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. The thiolane ring itself is not planar and can adopt various puckered conformations, such as the envelope (C_s symmetry) and twist (C_2 symmetry) forms. The energy barrier between these conformations is typically low, allowing for rapid interconversion at room temperature. ntu.edu.sg

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound in different environments, such as in a vacuum or in a solvent. By simulating the motion of the atoms over time, MD can reveal the preferred conformations and the transitions between them. For instance, in an aqueous solution, the molecule's conformation would be influenced by hydrogen bonding between the amide group and water molecules, as well as by the hydrophobic interactions of the thiolane ring.

A hypothetical MD simulation of this compound could reveal the distribution of dihedral angles for the key rotatable bonds. The table below illustrates potential results from such a simulation, indicating the most populated conformational states.

| Rotatable Bond | Major Conformer Dihedral Angle (°) | Population (%) | Minor Conformer Dihedral Angle (°) | Population (%) |

|---|---|---|---|---|

| C(ring)-C(methylene)-N-C(carbonyl) | 175 | 65 | 65 | 30 |

| C(methylene)-N-C(carbonyl)-C(methyl) | 5 | 90 | 175 | 8 |

| C(ring)-S-C(ring)-C(ring) | -30 (Twist) | 55 | 0 (Envelope) | 40 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure of this compound. These calculations can determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The HOMO and LUMO energies are particularly important for predicting the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy gap between the HOMO and LUMO can indicate the molecule's chemical stability. A smaller gap suggests higher reactivity. For this compound, the lone pairs of electrons on the sulfur and oxygen atoms, as well as the nitrogen atom of the amide group, would likely contribute significantly to the HOMO.

The electrostatic potential map would reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). The carbonyl oxygen would be a region of high negative potential, making it a likely site for electrophilic attack or hydrogen bond acceptance. The amide hydrogen would exhibit a positive potential, making it a potential hydrogen bond donor.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Although specific targets for this compound are not established, its structural features suggest it could interact with various enzymes. For example, the thiolane moiety is present in some enzyme inhibitors. acs.org

A hypothetical docking study could explore the binding of this compound to the active site of an enzyme. The docking algorithm would sample numerous orientations and conformations of the molecule within the binding pocket and score them based on factors like intermolecular interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) and conformational energy.

The results of a docking study are often presented in a table that includes the binding energy (a measure of the affinity of the molecule for the target) and the key interacting residues in the protein's active site.

| Binding Mode | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -7.5 | Asp129, Ser195 | Hydrogen Bond with amide N-H and C=O |

| 2 | -7.2 | Trp215, Phe220 | Hydrophobic interaction with thiolane ring |

| 3 | -6.8 | Tyr99 | π-sulfur interaction with thiolane ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. kg.ac.rsresearchgate.net These models are developed by calculating a set of molecular descriptors (numerical representations of chemical information) for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a correlation between these descriptors and the observed activity. nih.govresearchgate.net

While a QSAR study requires a dataset of multiple compounds with measured biological activity, we can hypothesize the types of descriptors that might be important for the activity of a series of this compound analogs. These could include:

Topological descriptors: Describing the connectivity of the atoms.

Electronic descriptors: Such as partial charges on atoms or dipole moment.

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).

A hypothetical QSAR equation for a series of related compounds might look like:

Biological Activity = c0 + c1(logP) + c2(Dipole Moment) - c3*(Molecular Volume)

This equation would suggest that activity is enhanced by increased hydrophobicity and dipole moment, but decreased by a larger molecular size.

Exploration of Stereoisomeric Effects on Molecular Interactions

This compound possesses a chiral center at the C3 position of the thiolane ring, meaning it can exist as two enantiomers (R and S). The three-dimensional arrangement of atoms can significantly impact how a molecule interacts with a chiral environment, such as the active site of an enzyme. ntu.edu.sgresearchgate.net

Computational methods can be used to explore these stereoisomeric effects. For instance, separate molecular docking studies could be performed for the R- and S-enantiomers of this compound with a chiral target. It is often observed that one enantiomer exhibits a significantly better fit and stronger binding affinity than the other. This is because the arrangement of substituents around the chiral center in one enantiomer may allow for optimal interactions with the protein's residues, while the other enantiomer may experience steric clashes or be unable to form key interactions.

The table below illustrates a hypothetical comparison of the docking scores for the R- and S-enantiomers.

| Enantiomer | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Key Steric Clashes |

|---|---|---|---|

| (R)-N-(thiolan-3-ylmethyl)acetamide | -8.2 | 3 | None |

| (S)-N-(thiolan-3-ylmethyl)acetamide | -5.6 | 1 | Met154 |

This hypothetical data suggests that the R-enantiomer has a more favorable binding affinity due to a better fit in the active site, highlighting the importance of stereochemistry in molecular interactions.

Structure Activity Relationship Sar Investigations

Impact of Thiolane Ring Modifications on Biological Activity

The thiolane ring is a significant bio-functional motif found in numerous natural products with a wide array of biological activities. nih.gov Thiolane-based compounds have demonstrated antiviral, anti-cancer, anti-platelet, α-glucosidase inhibition, anti-HIV, immunosuppressive, and antimicrobial properties, establishing them as valuable candidates in drug discovery. nih.gov

While SAR studies specifically detailing modifications to the thiolane ring of N-(thiolan-3-ylmethyl)acetamide are not widely available in the literature, the established biological importance of the thiolane moiety suggests that any alteration to this ring could significantly impact the compound's activity. nih.govsmolecule.com Modifications could include:

Ring Size: Altering the five-membered thiolane ring to a four-membered thietane (B1214591) or a six-membered thiane (B73995) could change the molecule's conformation and its ability to bind to biological targets.

Substitution: Introducing substituents onto the thiolane ring could influence lipophilicity, metabolic stability, and receptor interaction.

Oxidation State of Sulfur: Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would drastically alter the polarity and hydrogen-bonding capabilities of the molecule, likely leading to a different pharmacological profile.

Given the lack of direct experimental data, the precise effects of these modifications on the biological activity of this compound remain a subject for future investigation. smolecule.com

Role of Acetamide (B32628) Substitution in Modulating Efficacy

The acetamide group plays a critical role in the biological activity of many compounds. SAR studies on related heterocyclic compounds indicate that modifications to the acetamide moiety can significantly modulate efficacy. For instance, in studies of pyrazolopyrimidine-based ligands, N,N-disubstitution of the terminal acetamide group provided a way to introduce diverse chemical moieties without losing affinity for the target protein, the translocator protein (TSPO). wustl.edu

Similarly, research on thioacetamide-triazoles as antibacterial agents revealed that substitutions on the acetamide linker were nuanced. While some changes were tolerated, the introduction of a methyl branch to the thioacetamide (B46855) linker led to a significant decrease in antibacterial activity. wustl.edu Blocking the amide N-H with a methyl or ethyl group also reduced activity. wustl.edu These findings suggest that the acetamide group in this compound is likely a key interaction point with biological targets, and its modification could fine-tune the compound's potency and selectivity.

Influence of Linker Region Variations on Pharmacological Profile

Possible modifications to the linker in this compound and their potential consequences include:

Length: Increasing or decreasing the length of the alkyl chain could alter the distance between the key pharmacophoric elements (the thiolane and acetamide groups), affecting how the molecule fits into a binding site.

Rigidity: Introducing double bonds or incorporating the linker into a cyclic structure would restrict conformational flexibility. This can sometimes lead to an increase in potency if the rigid conformation is the bioactive one, but can also lead to a loss of activity.

Polarity: Introducing heteroatoms (e.g., oxygen to form an ether linkage) into the linker would change its polarity and hydrogen bonding potential, influencing solubility and interactions with target proteins.

Comparative Analysis with Structurally Related Thiophene (B33073) and Thiazole (B1198619) Derivatives

A comparative analysis with structurally related thiophene and thiazole derivatives offers valuable insights into the potential biological activities of this compound. Thiophene, in particular, is often used as a bioisosteric replacement for phenyl rings in drug design, which can improve physicochemical properties and metabolic stability. nih.gov

Thiophene Derivatives:

Research into thiophene-2-carboxamide derivatives has identified significant antioxidant and antibacterial properties. nih.gov The substitution pattern on the thiophene ring is crucial for these activities. For example, 3-amino substituted thiophene-2-carboxamides displayed higher antioxidant and antibacterial activity compared to their 3-hydroxy or 3-methyl counterparts. nih.gov This highlights the importance of the electronic and hydrogen-bonding properties of substituents on the heterocyclic ring.

| Compound Class | Substitution at Position 3 | Observed Activity | Reference |

| Thiophene-2-carboxamides | Amino | Highest antioxidant & antibacterial activity | nih.gov |

| Thiophene-2-carboxamides | Hydroxy | Moderate antioxidant & antibacterial activity | nih.gov |

| Thiophene-2-carboxamides | Methyl | Lowest antioxidant & antibacterial activity | nih.gov |

Further studies on other thiophene derivatives have shown potent anti-cancer activity, with the effectiveness varying based on the substitution on the acetamide nitrogen. impactfactor.org

Thiazole Derivatives:

Thiazole-containing compounds are known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. fabad.org.trresearchgate.netresearchgate.net SAR studies on thiazole derivatives often reveal that the nature and position of substituents are critical for their biological function. For instance, in a series of anticonvulsant pyridazinone-thiazole hybrids, electron-withdrawing groups on an attached phenyl ring resulted in higher seizure protection. nih.gov In another study, a thiazole derivative with a guanidine (B92328) group showed potent inhibitory activity against vascular adhesion protein-1 (VAP-1), a target for inflammatory diseases. nih.gov

| Thiazole Derivative Type | Key Structural Feature | Biological Activity | Reference |

| Pyridazinone-Thiazole Hybrids | Electron-withdrawing groups on phenyl ring | Anticonvulsant | nih.gov |

| Guanidine-containing Thiazoles | Guanidine group | VAP-1 Inhibition | nih.gov |

| Phenylthiazoles | Phenyl group on thiazole ring | Antibiotic against drug-resistant bacteria | fabad.org.tr |

This comparative data suggests that the saturated thiolane ring in this compound, in contrast to the aromatic thiophene and thiazole rings, will confer different electronic properties and a three-dimensional structure. While this may result in different biological targets and activities, the principles of SAR derived from its aromatic cousins provide a valuable roadmap for the future exploration and optimization of this compound as a potential therapeutic agent.

Mechanistic Biological Studies in Vitro and Preclinical Models

Exploration of Enzymatic Interactions and Inhibition Potential

Specific research into the inhibitory properties of N-(thiolan-3-ylmethyl)acetamide against any particular enzyme is not currently available in the reviewed literature. smolecule.com The structural components of the molecule, namely the amide and thiolane groups, suggest a potential for enzyme interaction, but this has not been empirically demonstrated. smolecule.com

There is no available data concerning the ligand-enzyme binding kinetics or thermodynamics for this compound.

Mechanistic studies detailing how this compound might modulate enzyme activity have not been published.

Receptor Binding Affinity and Ligand-Receptor Interactions

While the investigation of its affinity for various receptors has been suggested as a potential area of research, particularly in the context of neuroprotection or antimicrobial action, specific studies on the receptor binding of this compound are not documented. smolecule.com

Due to the lack of receptor binding studies, there is no information available on the characterization of binding sites or the modes of action for this compound.

There are no specific investigations into the potential allosteric modulation effects of this compound on any receptor.

Cellular Pathway Modulation Studies

There is currently no information available regarding the modulation of any cellular pathways by this compound.

Antimicrobial and Antiparasitic Mechanism of Action (In Vitro/Preclinical)No data could be located concerning the antimicrobial or antiparasitic mechanisms of this compound.

Antifungal and Antiparasitic Mechanistic InvestigationsMechanistic investigations into the antifungal or antiparasitic properties of this compound have not been published.

Due to the absence of specific scientific data for "this compound" in these areas, it is not possible to generate the requested article while adhering to the strict requirements of focusing solely on this compound and providing detailed, research-based findings.

Future Research Directions and Translational Potential

Identification of Novel Biological Targets

Currently, there is a lack of documented specific biological targets for N-(thiolan-3-ylmethyl)acetamide in published scientific literature. smolecule.comuni.lu The initial and most critical step in harnessing its potential involves comprehensive screening to identify its biological interaction partners.

The structure of the compound, featuring a thiolane ring system and an acetamide (B32628) group, provides a logical starting point for these investigations. The thiolane ring is a component of various biologically active molecules, and the amide bond is a cornerstone of peptide and protein structures, as well as numerous pharmaceutical agents. smolecule.comnih.gov This suggests the compound could potentially interact with a range of enzymes, receptors, or other biomolecules. smolecule.com

Future research should prioritize:

High-Throughput Screening (HTS): Employing HTS techniques against diverse panels of validated biological targets, such as kinases, proteases, and G-protein coupled receptors, could rapidly identify potential interactions.

Phenotypic Screening: Testing the compound across various cancer cell lines, bacterial strains, and fungal pathogens can uncover novel bioactivities without a preconceived target.

Fragment-Based Screening: The core structure, (thiolan-3-yl)methanamine, could be used in fragment-based screening approaches to identify interactions, which can then be built upon to increase affinity and selectivity.

Development of Advanced Probes for Biochemical Assays

Following the successful identification of a validated biological target, this compound can serve as a scaffold for the development of sophisticated chemical probes. These probes are instrumental for conducting detailed biochemical and cellular assays to elucidate the compound's mechanism of action.

The development process would involve strategic chemical modification of the parent molecule to incorporate a reporter tag. Key considerations include:

Placement of the Tag: The reporter group (e.g., fluorophore, biotin, or a clickable alkyne/azide handle) must be attached to a position on the molecule that does not interfere with its binding to the biological target.

Linker Chemistry: A suitable linker may be required to distance the tag from the core molecule, minimizing steric hindrance and preserving biological activity.

Once synthesized, these probes would enable a variety of advanced assays, such as fluorescence polarization to quantify binding affinity, cellular thermal shift assays (CETSA) to confirm target engagement in cells, and affinity-based pulldown experiments to identify binding partners in a cellular lysate.

Strategies for Lead Optimization based on Mechanistic Data

Should initial screenings identify this compound as a "hit" or "lead" compound, established medicinal chemistry strategies would be employed to optimize its properties into a potential drug candidate. nih.gov This process is guided by mechanistic data and aims to enhance efficacy, selectivity, and pharmacokinetic properties. patsnap.com

Key optimization strategies would include:

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of analogs would be undertaken to probe the SAR. Modifications could include altering the N-acetyl group, substituting various positions on the thiolane ring, or oxidizing the sulfur atom to a sulfoxide (B87167) or sulfone. nih.gov This process helps to identify the key structural features required for biological activity (the pharmacophore).

Improving Selectivity: Enhancing selectivity is crucial for minimizing off-target effects. patsnap.com Iterative chemical modifications, guided by computational modeling and biological testing, can refine the molecule's structure to achieve higher specificity for the intended target over other related proteins. patsnap.com

Optimizing ADMET Profiles: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a lead compound are critical for its success as a drug. eurekaselect.com Structural modifications can be made to improve solubility, increase metabolic stability, and enhance cell permeability. nih.gov Techniques such as isosteric replacement or the development of prodrugs can be utilized to overcome pharmacokinetic challenges. patsnap.comeurekaselect.com

Table 1: General Strategies for Lead Optimization

| Strategy | Objective | Examples of Techniques |

|---|---|---|

| Enhance Efficacy | Increase potency and binding affinity for the biological target. | Synthesize analogs, structure-based drug design, molecular docking. patsnap.com |

| Improve Selectivity | Minimize off-target effects and potential side effects. | Refine molecular structure for target specificity, computational modeling. patsnap.com |

| Optimize ADMET | Enhance bioavailability and reduce toxicity. | Prodrug development, chemical modifications to resist metabolism, improve solubility. nih.govpatsnap.com |

Exploration of this compound as a Building Block in Complex Molecular Synthesis

Beyond its potential as a bioactive molecule itself, this compound and its precursor, (thiolan-3-yl)methanamine, are valuable building blocks for the synthesis of more complex molecules and chemical libraries. smolecule.com The reactivity of its functional groups can be harnessed in various synthetic transformations.

The primary precursor, (thiolan-3-yl)methanamine, can be reacted with a wide array of activated carboxylic acids via N-acylation to generate a diverse library of N-substituted amides. nih.gov This approach is fundamental to combinatorial chemistry efforts aimed at discovering new bioactive compounds. Furthermore, the chloroacetylated version of the parent amine could serve as a reactive intermediate. The chlorine atom in N-substituted 2-chloroacetamides is readily displaced by various nucleophiles (containing oxygen, nitrogen, or sulfur), allowing for the construction of more elaborate molecular architectures. researchgate.net This reactivity makes the scaffold a versatile platform for generating novel chemical entities for screening programs.

Potential for Agricultural Chemical Development

The application of novel acetamide compounds is not limited to human therapeutics. Certain classes of N-substituted acetamides have found utility in agriculture as active ingredients in herbicides. researchgate.net This precedent suggests that this compound and its derivatives warrant investigation for potential agrochemical applications.

Future research in this area would involve screening the compound for a range of bioactivities relevant to agriculture, including:

Herbicidal activity against common weed species.

Fungicidal activity against plant pathogens.

Insecticidal properties against agricultural pests.

The unique combination of the thiolane ring and the amide functional group might confer a novel mechanism of action or a favorable environmental profile, making it a candidate for the development of new crop protection agents. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for N-(thiolan-3-ylmethyl)acetamide, and how do reaction parameters influence yield?

- The synthesis of structurally analogous acetamides (e.g., 2-(N'-hydroxycarbamimidoyl)-N-methyl-N-(thiolan-3-yl)acetamide) requires precise control of temperature (e.g., 60–80°C), solvent polarity, and reaction duration (12–24 hours) to maximize yield . Acid/base catalysts like triethylamine or acetic acid are often employed to enhance selectivity by minimizing side reactions (e.g., hydrolysis of the acetamide group). Multi-step syntheses may necessitate protective groups for reactive moieties (e.g., thiolan rings) during intermediate stages .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural elucidation, particularly to confirm substitution patterns on the thiolan ring and acetamide linkage . Mass spectrometry (MS) with electrospray ionization (ESI) or gas chromatography (GC-MS) validates molecular weight and purity (>95%). High Performance Liquid Chromatography (HPLC) with UV detection is recommended for quantifying impurities and monitoring reaction progress .

Q. How does the thiolan ring influence the compound’s physicochemical properties?

- The thiolan (tetrahydrothiophene) ring contributes to increased lipophilicity, as evidenced by logP values of related compounds (e.g., ~2.5 for N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide derivatives) . This enhances membrane permeability in biological systems but may reduce aqueous solubility, necessitating formulation adjustments (e.g., DMSO co-solvents) for in vitro assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) often arise from assay variability (e.g., cell line specificity, incubation time). Use orthogonal assays (e.g., enzymatic inhibition + cell viability) and standardized protocols (e.g., Mosmann’s MTT assay ) to validate findings. For example, thiophene-containing analogs show divergent activity in cancer vs. normal cells due to redox-sensitive mechanisms .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

- Density Functional Theory (DFT) predicts electron density distributions for reactive sites (e.g., sulfur atoms in the thiolan ring), informing metabolic stability . Molecular Dynamics (MD) simulations of protein-ligand interactions (e.g., with Galectin-3 ) identify binding modes and guide structural modifications to enhance affinity or reduce off-target effects.

Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?

- Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can preserve stereochemical integrity during scale-up . Process Analytical Technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediates to avoid racemization .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.